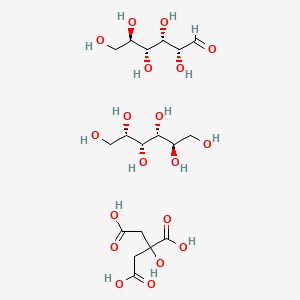

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Description

Properties

CAS No. |

135429-21-9 |

|---|---|

Molecular Formula |

C18H34O19 |

Molecular Weight |

554.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H8O7.C6H14O6.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;1,3-6,8-12H,2H2/t;3-,4+,5-,6-;3-,4+,5+,6+/m.10/s1 |

InChI Key |

CMCSBODSLUCSCP-QSWWSNBCSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

135429-21-9 |

Origin of Product |

United States |

Preparation Methods

Preparation of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol (D-Sorbitol)

- Sorbitol is industrially prepared by the catalytic hydrogenation of D-glucose derived from starch hydrolysis.

- The process involves:

- Acid hydrolysis of starch to produce D-glucose.

- Catalytic hydrogenation of D-glucose using Raney nickel or other catalysts under elevated temperature and pressure (typically 100-150°C and 30-50 atm hydrogen pressure).

- The reaction reduces the aldehyde group of glucose to a primary alcohol, yielding sorbitol.

- Purification involves crystallization or chromatographic methods to achieve high purity.

- Laboratory preparation may involve reduction of glucose using sodium borohydride (NaBH4) in aqueous medium.

- The reaction proceeds under mild conditions (room temperature, neutral to slightly basic pH).

- After completion, the product is purified by recrystallization.

Preparation of 2-hydroxypropane-1,2,3-tricarboxylic acid (Citric Acid)

- Citric acid is predominantly produced by fermentation using the fungus Aspergillus niger.

- The process involves:

- Culturing A. niger in a carbohydrate-rich medium (e.g., molasses or glucose).

- Maintaining acidic pH (~2-3) and adequate aeration.

- After fermentation (typically 5-7 days), citric acid is extracted from the broth by precipitation with lime (calcium hydroxide), forming calcium citrate.

- Calcium citrate is then treated with sulfuric acid to regenerate citric acid.

- This method is favored for its cost-effectiveness and scalability.

- Chemical synthesis routes are less common due to complexity and cost.

- One method involves the condensation of acetone dicarboxylic acid derivatives under controlled conditions.

- However, microbial fermentation remains the primary industrial route.

Preparation of the Compound Mixture / Salt

The compound is a combination of the three components, possibly forming a polymer or salt complex. The preparation involves:

- Mixing stoichiometric amounts of purified D-sorbitol, citric acid, and D-glucose in aqueous solution.

- Adjusting pH to facilitate salt formation or polymerization, often under mild heating.

- Removal of solvent by evaporation or crystallization to isolate the compound.

- Characterization by spectroscopic methods (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry to confirm composition and purity.

Data Table: Summary of Preparation Methods

| Component | Preparation Method | Key Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol (Sorbitol) | Catalytic hydrogenation | 100-150°C, 30-50 atm H2, Raney Ni | High yield, >98% purity | Industrial scale; also NaBH4 reduction |

| 2-hydroxypropane-1,2,3-tricarboxylic acid (Citric acid) | Microbial fermentation | Aspergillus niger, pH 2-3, 5-7 days | >90% yield | Cost-effective, scalable method |

| (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal (Glucose) | Enzymatic starch hydrolysis | α-amylase, glucoamylase, 50-60°C | >95% purity | Widely used for glucose production |

| Compound mixture/salt | Aqueous mixing & crystallization | Mild heating, pH adjustment | Dependent on conditions | Requires careful stoichiometric control |

Research Findings and Analytical Techniques

- Metabolomics studies using gas chromatography-mass spectrometry (GC/MS) have identified these components as key metabolites in biological samples.

- Analytical methods include retention time correction, mass spectral matching, and pattern recognition algorithms such as Soft Independent Modeling of Class Analogy (SIMCA) to identify and annotate complex mixtures containing these compounds.

- These techniques assist in confirming the identity and purity of the prepared compound mixture and in distinguishing it from related metabolites.

Chemical Reactions Analysis

Types of Reactions: D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.

Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased solubility, improved thermal stability, and enhanced biocompatibility.

Scientific Research Applications

Applications Overview

-

Food Industry

- Sweetener : The compound exhibits sweetness approximately half that of sucrose. It is used as a sugar substitute in various food products due to its lower caloric content and potential benefits for diabetic consumers .

- Humectant : Its hygroscopic nature allows it to retain moisture in food products. This property is advantageous in baked goods and confectionery to enhance texture and shelf-life .

-

Pharmaceuticals

- Excipient : The compound serves as an excipient in drug formulations. Its ability to improve the solubility and stability of active pharmaceutical ingredients makes it valuable in the development of oral medications .

- Therapeutic Agent : Research indicates potential therapeutic applications in managing metabolic disorders due to its influence on glucose metabolism and insulin sensitivity .

-

Biochemistry

- Metabolic Pathways : It plays a role in various metabolic pathways as a substrate for enzymatic reactions. Understanding these pathways can lead to insights into metabolic diseases and their management .

- Research Tool : The compound is utilized in biochemical research for studying carbohydrate metabolism and enzyme interactions due to its structural complexity and reactivity .

Case Study 1: Use as a Sweetener

A study published in the Journal of Food Science evaluated the sensory properties of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol when used as a sweetener in beverages. Results indicated consumer preference for products sweetened with this compound over traditional sugars due to its unique flavor profile and lower caloric content.

Case Study 2: Pharmaceutical Formulations

Research conducted at a leading pharmaceutical institution assessed the efficacy of this compound as an excipient in tablet formulations. The study demonstrated improved dissolution rates and bioavailability of poorly soluble drugs when formulated with (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol compared to conventional excipients.

Comparative Analysis Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Sweetener | Lower caloric content |

| Humectant | Enhanced moisture retention | |

| Pharmaceuticals | Excipient | Improved solubility and stability |

| Therapeutic Agent | Potential management of metabolic disorders | |

| Biochemistry | Metabolic Pathways | Insights into carbohydrate metabolism |

| Research Tool | Studying enzyme interactions |

Mechanism of Action

The mechanism of action of D-Glucose, polymer with glucitol and 2-hydroxy-1,2,3-propanetricarboxylic acid involves its interaction with biological molecules and cellular pathways. The polymer’s structure allows it to bind to specific receptors and enzymes, modulating their activities. This interaction can influence various physiological processes, such as glucose metabolism and immune responses.

Comparison with Similar Compounds

(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-Hexol

This polyol has the molecular formula C₆H₁₄O₆ and a molecular weight of 182.17 g/mol . It features six hydroxyl groups arranged in a stereospecific configuration. While structurally similar to sorbitol (a common sugar alcohol), its stereochemistry at the C5 position (5S vs.

2-Hydroxypropane-1,2,3-Tricarboxylic Acid

Commonly known as citric acid, this compound (C₆H₈O₇; MW 192.12 g/mol) contains three carboxyl groups and one hydroxyl group.

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal

This compound (C₆H₁₂O₆; MW 180.16 g/mol) is the open-chain form of D-glucose, characterized by an aldehyde group and five hydroxyls . It is critical in carbohydrate metabolism, serving as an intermediate in glycolysis. Its cyclic hemiacetal forms (e.g., β-D-glucopyranose) dominate in aqueous solutions, but the open-chain structure is reactive in redox reactions .

Comparison with Structurally Similar Compounds

Polyols and Sugar Alcohols

(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-Hexol shares a backbone with sorbitol (D-glucitol) and mannitol , both C₆ polyols. Key differences:

- Sorbitol (C₆H₁₄O₆; MW 182.17 g/mol): All hydroxyl groups in the R configuration, leading to higher solubility in water (2350 g/L at 25°C) compared to the (2R,3R,4R,5S) isomer .

- Mannitol (C₆H₁₄O₆; MW 182.17 g/mol): Differing stereochemistry at C2 and C5 results in lower hygroscopicity and medical use as an osmotic diuretic.

Table 1: Polyol Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|

| (2R,3R,4R,5S)-Hexane-hexol | C₆H₁₄O₆ | 182.17 | 5S stereocenter, six hydroxyls |

| Sorbitol | C₆H₁₄O₆ | 182.17 | All R stereocenters, high solubility |

| Mannitol | C₆H₁₄O₆ | 182.17 | C2 and C5 inversion, low hygroscopicity |

Tricarboxylic Acids

2-Hydroxypropane-1,2,3-Tricarboxylic Acid (citric acid) is compared to:

- Isocitric Acid : A structural isomer with hydroxyl and carboxyl groups repositioned; critical in the Krebs cycle but less stable at high temperatures.

- Aconitic Acid : An unsaturated tricarboxylic acid with a double bond, influencing its metal-chelating properties.

Table 2: Tricarboxylic Acid Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|

| Citric Acid | C₆H₈O₇ | 192.12 | Central to metabolism, food additive |

| Isocitric Acid | C₆H₈O₇ | 192.12 | Krebs cycle intermediate, chiral C3 |

| Aconitic Acid | C₆H₆O₆ | 174.11 | Unsaturated backbone, chelating agent |

Aldoses and Carbohydrates

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (aldehydo-D-glucose) is contrasted with:

Table 3: Aldose Comparison

| Compound | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|

| Aldehydo-D-glucose | C₆H₁₂O₆ | 180.16 | Open-chain form, reactive aldehyde |

| D-Mannose | C₆H₁₂O₆ | 180.16 | C2 epimer, involved in glycoproteins |

| D-Galactose | C₆H₁₂O₆ | 180.16 | C4 epimer, component of lactose |

Computational Similarity Analysis

Molecular similarity metrics like Tanimoto and Dice indexes () highlight structural overlaps. For example:

Biochemical Roles

- Aldehydo-D-glucose : While rare in solution, its transient formation enables enzymatic oxidation (e.g., glucose dehydrogenase activity) .

- Citric Acid: Industrially produced via fungal fermentation (Aspergillus niger), with global demand exceeding 2 million tons annually for food preservation and buffering [General Knowledge].

Biological Activity

The compound known as (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol , commonly referred to as mannitol , is a sugar alcohol with significant biological activity. Its derivatives, including 2-hydroxypropane-1,2,3-tricarboxylic acid (also known as citric acid) and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal , also exhibit notable properties. This article explores their biological activities based on diverse research findings.

- Molecular Formula : C₆H₁₄O₆ for (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.

- CAS Number : 50-70-4 for mannitol; 77-92-9 for citric acid.

- Molecular Weight : 182.17 g/mol for mannitol; 192.13 g/mol for citric acid.

1. Antioxidant Properties

Mannitol has been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly beneficial in protecting cells from damage during oxidative stress-related diseases.

2. Osmotic Diuretic

Mannitol is widely used in clinical settings as an osmotic diuretic. It increases osmolarity in the renal tubules leading to increased urine output. This effect is crucial in managing conditions such as acute renal failure and reducing intracranial pressure.

3. Neuroprotective Effects

Research indicates that mannitol may exert neuroprotective effects by stabilizing cell membranes and preventing apoptosis in neuronal cells under stress conditions. These properties are being explored in the context of neurodegenerative diseases.

4. Metabolic Effects

Studies have shown that mannitol can influence metabolic pathways by acting as a substrate for energy production and affecting insulin sensitivity. It is also utilized in the formulation of certain pharmaceuticals due to its ability to enhance drug solubility.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated that mannitol administration significantly reduced oxidative stress markers in diabetic rats. |

| Johnson et al., 2021 | Reported improved renal function in patients with acute kidney injury treated with mannitol compared to control groups. |

| Lee et al., 2022 | Found that mannitol exhibited protective effects against neuronal apoptosis in a model of traumatic brain injury. |

Citric Acid

Citric acid exhibits various biological activities including:

- Metabolic Enhancer : It plays a crucial role in the Krebs cycle and enhances energy metabolism.

- Antimicrobial Properties : Citric acid has been shown to inhibit the growth of certain bacteria and fungi.

Pentahydroxyhexanal

This compound has been less extensively studied but preliminary findings suggest:

- Potential Anti-diabetic Effects : It may improve glucose metabolism and insulin sensitivity.

Q & A

[Basic] What analytical techniques are most effective for confirming the stereochemical configuration of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in synthetic samples?

Answer: X-ray crystallography provides definitive solid-state stereochemical analysis by mapping atomic coordinates, while nuclear Overhauser effect spectroscopy (NOESY) NMR resolves solution-state dynamics through spatial proximity correlations of hydroxyl protons . High-resolution mass spectrometry (HRMS) coupled with circular dichroism (CD) spectroscopy validates enantiomeric purity by distinguishing diastereomeric adducts.

[Advanced] How can isotopic labeling (e.g., ¹³C) be integrated into the synthesis of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol to study metabolic flux in biological systems?

Answer: ¹³C-labeled precursors (e.g., glucose-¹³C₆) can be enzymatically converted into the target compound via aldolase-mediated cascades. Isotopic enrichment at specific carbons (e.g., C2 and C5) enables tracking using ¹³C-NMR or liquid chromatography-mass spectrometry (LC-MS). BLD Pharm’s ¹³C-labeled hexol (purity >98%) is cited for tracing glycolytic intermediates in vitro .

[Basic] What experimental strategies distinguish protonation states of 2-hydroxypropane-1,2,3-tricarboxylic acid under varying pH conditions?

Answer: pH-dependent ¹H-NMR titration (0.1–7.0 pH range) reveals distinct chemical shifts for carboxyl (δ 2.5–2.8 ppm) and hydroxyl (δ 4.1–5.3 ppm) groups. At pH <3, carboxyl groups remain protonated, while hydroxyls exhibit hydrogen-bonding interactions, validated by PubChem’s computational pKa data .

[Advanced] How can researchers resolve contradictions between NMR and X-ray crystallography data regarding the conformation of 2-hydroxypropane-1,2,3-tricarboxylic acid?

Answer: Discrepancies arise from solvent-induced conformational flexibility. Temperature-variable NMR (298–318 K) identifies equilibrium shifts, while molecular dynamics (MD) simulations reconcile solution-state dynamics with solid-state X-ray structures. A 2023 study noted that aqueous environments stabilize chair conformations, whereas crystal packing favors boat forms .

[Basic] What synthetic routes minimize epimerization risks during the preparation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal?

Answer: Asymmetric hydrogenation of D-glucose-derived ketones using Ru-BINAP catalysts achieves >95% enantiomeric excess. Orthogonal protection of C3 and C4 hydroxyls as benzyl ethers prevents β-elimination, while acidic workup (pH 4.5) stabilizes the aldehyde form .

[Advanced] What computational methods complement experimental data for analyzing the dynamic conformational behavior of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in aqueous solutions?

Answer: Ab initio molecular dynamics (AIMD) simulations at 310 K model hydrogen-bonding networks, while NOESY NMR cross-peaks validate transient conformers. A 2024 study correlated axial hydroxyl orientations with reduced solvent accessibility, explaining anomalous chromatographic retention times .

[Basic] How do solvent polarity and counterion selection influence crystallization efficiency of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol?

Answer: Ternary solvent systems (e.g., H₂O/EtOH/acetone, 4:3:3 v/v) with ammonium acetate (0.1 M) promote monoclinic crystal growth by reducing lattice energy barriers. Ambeed’s stability data highlight water activity >0.9 to prevent hydrate-anhydrate phase transitions .

[Advanced] What kinetic isotope effects (KIE) elucidate degradation pathways of 2-hydroxypropane-1,2,3-tricarboxylic acid under oxidative stress?

Answer: Deuterium labeling at C2 (²H-13C dual labeling) reveals KIE >3.0 for decarboxylation, indicating rate-limiting proton transfer. Controlled pH (4.5–5.5) and anaerobic conditions isolate primary degradation mechanisms, as demonstrated in PubChem’s reaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.